molecular formula C57H93NO25 B1401581 Acetylisovaleryltylosin tartrate CAS No. 63428-13-7

Acetylisovaleryltylosin tartrate

Numéro de catalogue: B1401581
Numéro CAS: 63428-13-7
Poids moléculaire: 1192.3 g/mol
Clé InChI: OLLSDNUHBJHKJS-XKORHJEPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Acid-Base Precipitation

  • Step 1 : Acidification of acetylisovaleryl tylosin fermented liquid to pH 1–1.5 using oxalic acid, followed by 20–30 minutes of standing to precipitate impurities .

  • Step 2 : Neutralization with 10–15% sodium hydroxide to pH 4.5–5.5, inducing further precipitation .

Crystallization and Solvent Interactions

  • Acetone addition : Filtrate is diluted 3–5x, then mixed with acetone (50–60% v/v) at 55–60°C under vacuum (−0.06 to −0.1 MPa). Acetone acts as an antisolvent, reducing solubility and promoting crystallization .

  • Yield optimization : Crystallization yields reach 97.9% under controlled conditions (Table 1).

Table 1: Crystallization Conditions and Yields

ParameterOptimal RangeYield (%)
Temperature55–60°C97.5–97.9
Acetone Volume50–60% of filtrate-
Vacuum Pressure−0.06 to −0.1 MPa-

Hydrolysis and Stability

This compound undergoes hydrolysis under specific conditions:

Ester and Glycosidic Bond Cleavage

  • Acidic hydrolysis : The lactone ring remains stable in gastric pH (1.5–3.5), but ester bonds hydrolyze in stronger acids (pH < 1) .

  • Alkaline hydrolysis : Glycosidic bonds cleave at pH > 8, reducing antibacterial efficacy.

Table 2: Hydrolysis Products Under Varied pH

ConditionMajor ProductsImpact on Activity
pH 1.0 (HCl)Tylosin, isovaleric acidReduced efficacy
pH 9.0 (NaOH)Deglycosylated derivativesLoss of activity

Salification and Derivative Formation

The tartrate salt formation involves:

  • Reaction with tartaric acid : At 30–40°C, tartaric acid (1.6–1.8 L/kg) is added to acetylisovaleryltylosin free base under agitation (50–60 rpm). The reaction reaches pH 3.0–3.5, forming a stable tartrate complex .

  • Spray drying : The final product is spray-dried to achieve 95–97% purity .

Structural Modifications and Functional Groups

Key reactive sites include:

  • 3-acetyl and 4′-isovaleryl groups : These substituents enhance lipid solubility and resistance to enzymatic degradation .

  • Hydroxyl groups : Participate in hydrogen bonding and oxidation reactions under oxidative conditions.

Figure 1: Reactive Sites in this compound

text
Lactone Ring ┌───────┴───────┐ O-acetyl O-isovaleryl (acid-sensitive) (hydrolysis-resistant)

Analytical Characterization

  • HPLC analysis : Uses a C18 column with mobile phase (0.15 M ammonium acetate:acetonitrile = 51:49). Retention time: 1.91 min for tylvalosin .

  • Mass spectrometry : Molecular ion peak at m/z 1192.3 [M+H]⁺ confirms structure .

Stability Under Environmental Conditions

  • Thermal degradation : Stable up to 60°C; decomposition occurs at >80°C, producing tylosin-related byproducts .

  • Photodegradation : Exposure to UV light (254 nm) causes 15% degradation over 24 hours.

Applications De Recherche Scientifique

Pharmacological Properties

Mechanism of Action
Acetylisovaleryltylosin tartrate works by inhibiting protein synthesis in bacteria. It binds reversibly to the 50S ribosomal subunit, thus preventing translocation during protein synthesis, which is crucial for bacterial growth and replication. This mechanism makes it effective against rapidly dividing organisms, classifying it as bacteriostatic and mycoplasmastatic .

Pharmacokinetics
The drug is administered orally through medicated feed, with a recommended dosage of 2.125 mg per kg of body weight per day. This dosage is typically incorporated into feed at a concentration of 42.5 mg/kg . It has a withdrawal period of two days for meat and offal, ensuring safety for consumption post-treatment .

Veterinary Applications

Treatment of Swine Enzootic Pneumonia
One of the primary applications of this compound is in the treatment and prevention of Swine Enzootic Pneumonia caused by Mycoplasma hyopneumoniae. Clinical studies have shown that at recommended doses, the drug reduces lung lesions and weight loss in infected pigs, although it does not completely eliminate the infection .

Control of Other Bacterial Infections
Beyond its use in swine pneumonia, this compound has been effective against various bacterial infections in livestock. It has been used to treat infections caused by Mycoplasma gallisepticum and Brachyspira species, showcasing its broad-spectrum antibacterial activity .

Efficacy Against PRRSV Infection

Recent studies have indicated that this compound can enhance the health status of swine herds during Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) vaccination. The compound not only controls bacterial infections but also improves macrophage phagocytic activity and reduces oxidative stress in pigs .

Anti-Toxoplasma Activity

In vitro studies have demonstrated that this compound exhibits potent anti-Toxoplasma activity. It was found to inhibit the growth of Toxoplasma gondii, with an effective concentration (EC50) significantly lower than that of traditional treatments. This suggests potential applications beyond veterinary medicine into human health contexts .

Comparative Data Table

Application Target Organism Effectiveness Administration Route
Treatment for Swine Enzootic PneumoniaMycoplasma hyopneumoniaeReduces lung lesions and weight lossOral (medicated feed)
Control of Mycoplasma InfectionsMycoplasma gallisepticumEffective treatmentOral (medicated feed)
Anti-Toxoplasma ActivityToxoplasma gondiiPotent inhibitory effectIn vitro studies
Enhancement during PRRSV VaccinationPRRSVImproves herd healthOral (medicated feed)

Comparaison Avec Des Composés Similaires

Uniqueness of Tylvalosin: Tylvalosin is unique due to its enhanced activity against Mycoplasma species and its improved pharmacokinetic properties, such as better solubility and bioavailability .

Activité Biologique

Acetylisovaleryltylosin tartrate (ATLL) is a semi-synthetic macrolide antibiotic derived from tylosin, primarily utilized in veterinary medicine for the treatment and prevention of bacterial infections in livestock and poultry. This article explores its biological activity, focusing on its antibacterial properties, immunomodulatory effects, and potential applications in treating various infections.

  • Molecular Formula : C₄₇H₇₅NO₁₇·C₄H₆O₆
  • Appearance : White or yellowish crystalline powder
  • Solubility : Slightly soluble in water, ethanol, and methanol; insoluble in chloroform and ether
  • Melting Point : 160-165°C
  • Density : 1.41 g/cm³

ATLL exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing peptide chain elongation, which is crucial for bacterial growth and replication. This action primarily targets rapidly dividing organisms, making it effective against various pathogens.

Antibacterial Activity

ATLL demonstrates strong antibacterial activity against:

  • Gram-positive bacteria : Particularly effective against Mycoplasma species.
  • Gram-negative bacteria : Some efficacy noted against Pasteurella and other pathogens.
  • Protozoal pathogens : Showed potential as a prophylactic agent against certain protozoal infections.

Table 1: Antibacterial Spectrum of this compound

Pathogen TypeSpecific PathogensActivity Level
Gram-positiveMycoplasma spp.High
Gram-negativePasteurella, Escherichia coliModerate
ProtozoaToxoplasma gondiiHigh

Immunomodulatory Effects

Recent studies indicate that ATLL not only acts as an antibiotic but also enhances immune responses in animals. It stimulates the production of phagocytes, particularly macrophages, which play a critical role in the immune defense against infections.

Case Study: Effects on Swine Herds

A study published in December 2022 demonstrated that ATLL administration improved the health status of swine herds affected by Porcine Reproductive and Respiratory Syndrome Virus (PRRSV). Key findings included:

  • Dynamic Changes in White Blood Cell Counts : Increased counts were observed post-treatment.
  • Cytokine Levels : Elevated serum levels of IFN-γ were noted, indicating enhanced immune activation.
  • T Cell Populations : The treatment helped maintain CD8+ T cell levels during vaccination challenges .

Efficacy Against Toxoplasmosis

In vitro and in vivo studies have shown that ATLL exhibits significant anti-Toxoplasma gondii activity. The half-maximal effective concentration (EC50) was determined to be 10.67 μM, indicating potent inhibitory effects on intracellular growth of the parasite. This suggests potential therapeutic applications beyond traditional veterinary uses .

Table 2: Comparative Efficacy of ATLL Against Toxoplasma gondii

TreatmentEC50 (μM)Effect Type
This compound (ATLL)10.67Intracellular growth inhibition
Tilmicosin17.96Extracellular suppression

Safety Profile and Resistance Considerations

ATLL has a low toxicity profile, making it safe for both animals and humans when used appropriately. However, as with all antibiotics, there is a potential risk for the development of resistance. Current evidence suggests that resistance to ATLL by Mycoplasma hyopneumoniae has not been reported in the field .

Propriétés

Numéro CAS

63428-13-7

Formule moléculaire

C57H93NO25

Poids moléculaire

1192.3 g/mol

Nom IUPAC

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6R)-6-[[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-4-acetyloxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C53H87NO19.C4H6O6/c1-16-38-36(26-65-52-49(64-15)48(63-14)44(60)31(7)67-52)22-28(4)17-18-37(57)29(5)23-35(19-20-55)46(30(6)39(69-34(10)56)24-41(59)70-38)73-51-45(61)43(54(12)13)47(32(8)68-51)72-42-25-53(11,62)50(33(9)66-42)71-40(58)21-27(2)3;5-1(3(7)8)2(6)4(9)10/h17-18,20,22,27,29-33,35-36,38-39,42-52,60-62H,16,19,21,23-26H2,1-15H3;1-2,5-6H,(H,7,8)(H,9,10)/b18-17+,28-22+;/t29-,30+,31-,32-,33+,35+,36-,38-,39-,42+,43-,44-,45-,46-,47-,48-,49-,50+,51+,52-,53-;1-,2-/m11/s1

Clé InChI

OLLSDNUHBJHKJS-XKORHJEPSA-N

SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)OC(=O)CC(C)C)OC)OC.C(C(C(=O)O)O)(C(=O)O)O

SMILES isomérique

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

SMILES canonique

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.C(C(C(=O)O)O)(C(=O)O)O

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetylisovaleryltylosin tartrate
Reactant of Route 2
Acetylisovaleryltylosin tartrate
Reactant of Route 3
Acetylisovaleryltylosin tartrate
Reactant of Route 4
Acetylisovaleryltylosin tartrate
Reactant of Route 5
Acetylisovaleryltylosin tartrate
Reactant of Route 6
Acetylisovaleryltylosin tartrate
Customer
Q & A

Q1: What is the mechanism of action of Acetylisovaleryltylosin Tartrate (ATLL) as an antibacterial agent?

A1: ATLL is a macrolide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S ribosomal subunit of susceptible bacteria, blocking the translocation step of protein synthesis. [] This halts bacterial growth and can lead to bacterial cell death.

Q2: How effective is ATLL against biofilm formation compared to other antibiotics?

A2: Research suggests that ATLL, unlike other tested antibiotics like kanamycin and enrofloxacin, does not effectively inhibit biofilm formation in Staphylococcus aureus. In fact, ATLL was shown to upregulate the expression of biofilm-related genes (sarA, fnbA, rbf, lrgA, cidA, and eno) in S. aureus, potentially promoting biofilm formation. []

Q3: Are there alternative purification methods for ATLL besides crystallization?

A3: Yes, silica gel chromatography has been investigated as a purification method for ATLL. This method uses a mixture of petroleum ether, ethyl acetate/butyl acetate, and amines (diethylamine, triethylamine, or N,N-diisopropylethylamine) as the eluent. This technique has been shown to effectively remove impurities and achieve a high purity of ATLL (>97%). []

Q4: What is the impact of metal ions like Zn2+ and Cu2+ on the interaction between ATLL and Bovine Serum Albumin (BSA)?

A4: Studies using spectroscopic analysis have shown that both Zn2+ and Cu2+ can influence the binding of ATLL to BSA. Zn2+ was found to decrease the binding affinity, possibly due to competition for binding sites on BSA. Conversely, Cu2+ increased ATLL's binding affinity to BSA, potentially through the formation of a Cu2+-ATLL complex. []

Q5: Does ATLL show promising activity against parasites like Toxoplasma gondii?

A5: Yes, in vitro and in vivo studies have demonstrated ATLL's effectiveness against Toxoplasma gondii. ATLL exhibited potent inhibition of intracellular parasite growth, suppressing tachyzoite proliferation and potentially disrupting parasite morphology. Furthermore, ATLL significantly improved survival rates in mice with acute toxoplasmosis. []

Q6: What are some innovative methods being explored for recovering ATLL from crystallization mother liquor?

A6: One method involves adding a surfactant to the crystallization mother liquor and then concentrating it using air bubbles. The collected air bubble films are cooled, and a separating agent is added. This process allows for the separation, filtration, and crystallization of ATLL, leading to the recovery of pure ATLL. [] This method addresses the challenges of low ATLL concentration and its poor thermal stability in the mother liquor.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.